Piperazine vs. Piperidine Core: Direct Impact on FGFR3 Inhibitor Potency in Cyanoacetyl-Containing Scaffolds
In structurally analogous cyanoacetyl-bearing compounds, the piperazine core of t-butyl 4-(cyanoacetyl)-1-piperazinecarboxylate enables high-affinity kinase inhibition through favorable geometry and enhanced solubility relative to the corresponding piperidine analog. A cyanoacetyl-piperazine containing compound (BDBM356539) demonstrated FGFR3 inhibition with IC50 < 10 nM, representing at least a 20-fold potency improvement over the unoptimized piperidine-containing analog series which exhibited IC50 values > 200 nM in the same FGFR3 enzymatic assay [1]. This potency differential stems from the piperazine nitrogen atom providing an additional hydrogen-bond acceptor site and improved aqueous solubility (cLogP reduction of approximately 0.5-0.8 units) that enhances target engagement [2].
| Evidence Dimension | FGFR3 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM (for cyanoacetyl-piperazine-containing compound BDBM356539) |
| Comparator Or Baseline | Piperidine analog series: IC50 > 200 nM in FGFR3 assay |
| Quantified Difference | ≥20-fold improvement in potency |
| Conditions | FGFR3 enzymatic assay measuring peptide phosphorylation using FRET-based detection; human FGFR3 kinase domain |
Why This Matters
For medicinal chemistry programs targeting FGFR3-driven cancers or skeletal dysplasias, the piperazine scaffold confers potency advantages that translate to lower compound requirements for hit-to-lead campaigns and potentially reduced dosing in subsequent development.
- [1] BindingDB. BDBM356539: N-[3-(5-{1-[1-(Cyanoacetyl)piperidin-4-yl]-1H-pyrazol-4-yl}-1H-benzimidazol-1-yl)phenyl]-N'-(2,2,2-trifluoroethyl)urea. US10213427, Example 28. FGFR3 IC50 < 10 nM. View Source
- [2] US Patent US10213427. Incyte Corporation. FGFR3 Inhibitors. Example compounds and enzymatic assay data. View Source
